Cas no 289472-80-6 (N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide)

289472-80-6 structure
Nom du produit:N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide
Numéro CAS:289472-80-6
Le MF:C14H14N4O2
Mégawatts:270.28656244278
MDL:MFCD26743605
CID:1030962
PubChem ID:67121778
N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
- N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide
- N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
- Bortezomib Impurity B
- DTXSID80736476
- UNII-N46QC2PY7V
- 2-Pyrazinecarboxamide, N-((1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl)-
- N46QC2PY7V
- AKOS016844897
- 2-Pyrazinecarboxamide, N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-
- KTQJEBWLYWKXRA-NSHDSACASA-N
- Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide
- DB-224821
- 2-Pyrazinecarboxamide, N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-; N-[(1S)-2-Amino-1-benzyl-2-oxo-ethyl]pyrazine-2-carboxamide
- N-[(1S)-2-Amino-1-benzyl-2-oxoethyl]pyrazine-2-carboxamide
- Pyrazinecarboxamide, N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-
- SCHEMBL1688075
- N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-pyrazinecarboxamide, (-)-
- N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-pyrazinecarboxamide
- Bortezomib (m3)
- (2S)-3-PHENYL-2-(PYRAZIN-2-YLFORMAMIDO)PROPANAMIDE
- J-017332
- 289472-80-6
- N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide
-
- MDL: MFCD26743605
- Piscine à noyau: InChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20)/t11-/m0/s1
- La clé Inchi: KTQJEBWLYWKXRA-NSHDSACASA-N
- Sourire: NC([C@@H](NC(C1=CN=CC=N1)=O)CC2=CC=CC=C2)=O
Propriétés calculées
- Qualité précise: 270.11167570g/mol
- Masse isotopique unique: 270.11167570g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 6
- Complexité: 342
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.3
- Surface topologique des pôles: 98Ų
Propriétés expérimentales
- Dense: 1.3±0.1 g/cm3
- Point de fusion: NA
- Point d'ébullition: 619.4±55.0 °C at 760 mmHg
- Point d'éclair: 328.4±31.5 °C
- Pression de vapeur: 0.0±1.8 mmHg at 25°C
N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide Informations de sécurité
- Description des dangers: CAUTION: May irritate eyes, skin
- Instructions de sécurité: CAUT
N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM276681-1g |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | 95%+ | 1g |
$241 | 2023-02-18 | |
TRC | A622540-500mg |
N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide |
289472-80-6 | 500mg |
$ 1573.00 | 2023-04-19 | ||
A2B Chem LLC | AB36088-5mg |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | ≥98% | 5mg |
$24.00 | 2024-04-20 | |
1PlusChem | 1P002XMG-10mg |
2-Pyrazinecarboxamide, N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]- |
289472-80-6 | ≥98% | 10mg |
$56.00 | 2025-02-19 | |
A2B Chem LLC | AB36088-10mg |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | ≥98% | 10mg |
$40.00 | 2024-04-20 | |
1PlusChem | 1P002XMG-100mg |
2-Pyrazinecarboxamide, N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]- |
289472-80-6 | ≥98% | 100mg |
$332.00 | 2025-02-19 | |
eNovation Chemicals LLC | D237575-500mg |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | 96% | 500mg |
$390 | 2025-02-25 | |
eNovation Chemicals LLC | D237575-3g |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | 96% | 3g |
$990 | 2024-08-03 | |
Alichem | A099002006-1g |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | 95% | 1g |
$653.12 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-480354-500 mg |
N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide, |
289472-80-6 | 500MG |
¥2,858.00 | 2023-07-10 |
N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide Littérature connexe
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
2. Book reviews
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
289472-80-6 (N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide) Produits connexes
- 862894-96-0(N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib)
- 53827-87-5(3-methyl-4-nitrobenzene-1-thiol)
- 1239662-46-4(Deshydroxy-chloro Tedizolid)
- 2228968-30-5(2,2-difluoro-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol)
- 167959-19-5(Benzenamine, 2-nitro-4-(3-pyridinyl)-)
- 2172430-37-2(4-methyl-2-phenylbenzene-1-sulfonyl fluoride)
- 1807101-84-3(5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine)
- 955050-08-5(Morpholine,4-(5-bromo-2-pyrazinyl)-)
- 16305-80-9(Abu-Gly-OH)
- 634-39-9(2-methylquinoline-5-carboxylic acid)
Fournisseurs recommandés
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
(CAS:289472-80-6)Bortezomib Impurity 1

Pureté:99%
Quantité:100mg
Prix ($):Enquête